molecular formula C25H23N5O3 B603948 N-{3-[benzyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1119398-31-0

N-{3-[benzyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603948
CAS No.: 1119398-31-0
M. Wt: 441.5g/mol
InChI Key: CZHAEMVGZOSCFS-UHFFFAOYSA-N
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Description

N-{3-[benzyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a pyridine moiety, which enhances its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[benzyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction using pyridine-3-carbonyl chloride and a suitable base.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with benzylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{3-[benzyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the pyridine moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions.

    Reduction: Sodium borohydride, methanol.

    Substitution: Alkyl or aryl halides, base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of a quinazoline-2,4-dione derivative.

    Reduction: Formation of a hydroxyquinazoline derivative.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

N-{3-[benzyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its quinazoline core.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[benzyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as tyrosine kinases, which play a role in cell signaling pathways.

    Pathways Involved: Inhibition of tyrosine kinase activity, leading to disruption of cell signaling and potential anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[benzyl(pyridin-3-ylcarbonyl)amino]propyl}-4-oxoquinazoline-2-carboxamide
  • N-{3-[benzyl(pyridin-3-ylcarbonyl)amino]propyl}-4-methoxyquinazoline-2-carboxamide

Uniqueness

N-{3-[benzyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to the presence of the hydroxy group at the 4-position, which enhances its chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

1119398-31-0

Molecular Formula

C25H23N5O3

Molecular Weight

441.5g/mol

IUPAC Name

N-[3-[benzyl(pyridine-3-carbonyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C25H23N5O3/c31-23-20-11-4-5-12-21(20)28-22(29-23)24(32)27-14-7-15-30(17-18-8-2-1-3-9-18)25(33)19-10-6-13-26-16-19/h1-6,8-13,16H,7,14-15,17H2,(H,27,32)(H,28,29,31)

InChI Key

CZHAEMVGZOSCFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCCNC(=O)C2=NC3=CC=CC=C3C(=O)N2)C(=O)C4=CN=CC=C4

Origin of Product

United States

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